4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid
Overview
Description
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid is a boronic acid derivative that has garnered significant interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methylpiperazine-1-carbonyl group. The molecular formula of this compound is C12H17BN2O3, and it has a molecular weight of 248.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with 4-methylpiperazine-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Morpholine-4-carbonyl)phenylboronic acid
- 4-(4-Methylpiperazin-1-yl)phenylboronic acid
- 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid
Uniqueness
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid is unique due to its specific combination of a boronic acid group and a 4-methylpiperazine-1-carbonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[4-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h2-5,17-18H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNVLRZFTJYYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514535 | |
Record name | [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374927-12-5 | |
Record name | [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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